6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde
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Overview
Description
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound that features a bromomethyl group, a phenylsulfonyl group, and an indole core with a carbaldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves multiple steps. One common method includes the bromination of a suitable indole derivative at the benzylic position using N-bromosuccinimide (NBS) under radical conditions . The phenylsulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The carbaldehyde group is usually introduced through formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination at the benzylic position.
Sulfonyl Chlorides: Used for introducing the phenylsulfonyl group.
Formylation Reagents: Such as Vilsmeier-Haack reagent for introducing the carbaldehyde group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids from the oxidation of the carbaldehyde group.
Reduction Products: Alcohols from the reduction of the carbaldehyde group.
Scientific Research Applications
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde involves its reactive functional groups:
Bromomethyl Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.
Phenylsulfonyl Group: Known to interact with various biological targets, including proteins and enzymes.
Carbaldehyde Group: Can form Schiff bases with amines, which may be relevant in biological systems.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Bromomethyl)-1-(methylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
6-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity .
Properties
Molecular Formula |
C16H12BrNO3S |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-(bromomethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO3S/c17-9-12-6-7-15-13(11-19)10-18(16(15)8-12)22(20,21)14-4-2-1-3-5-14/h1-8,10-11H,9H2 |
InChI Key |
VJZNCHVUCMIXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)CBr)C=O |
Origin of Product |
United States |
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